

4-tert-Butyloctane: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Tert-butyloctane

Cat. No.: B14535771

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the saturated hydrocarbon **4-tert-butyloctane**. Due to its status as a niche chemical, this document focuses on its fundamental physicochemical properties and outlines robust, adaptable synthetic routes for its laboratory-scale preparation. Information on commercial availability, established biological applications, and associated signaling pathways is currently limited in publicly accessible literature. This guide is intended to equip researchers with the foundational knowledge required for the synthesis and further investigation of this compound.

Physicochemical Properties of 4-tert-Butyloctane

While not widely commercially available, the essential physicochemical properties of **4-tert-butyloctane** have been documented. These properties are crucial for its handling, purification, and characterization in a research setting.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	[1][2]
Molecular Weight	170.33 g/mol	[1][2]
CAS Number	62184-32-1	[2]
Appearance	Not specified (likely a colorless liquid)	
Boiling Point	191 °C (estimated)	[1]
Melting Point	-50.8 °C (estimated)	[1]
Density	0.7602 g/cm ³ (estimated)	[1]
Refractive Index	1.4256 (estimated)	[1]

Commercial Availability

As of the date of this publication, extensive searches have not identified any commercial suppliers for **4-tert-butyloctane** as a stock chemical. Researchers interested in this compound will likely need to undertake its synthesis in-house. The following sections provide detailed guidance on potential synthetic methodologies.

Proposed Synthesis of 4-tert-Butyloctane

The synthesis of branched alkanes such as **4-tert-butyloctane** can be effectively achieved through the application of organometallic chemistry. The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds, making it a suitable approach for this target molecule.[3][4] An alternative powerful method involves the use of organocuprates, also known as Gilman reagents.[5][6]

This guide will detail a proposed synthetic pathway for **4-tert-butyloctane** utilizing a Grignard reagent.

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection for **4-tert-butyloctane** suggests a Grignard reagent derived from a butyl halide and a ketone containing the tert-butyl group, or vice-versa. A practical approach involves the reaction of a butylmagnesium halide with a ketone that can be subsequently reduced to the final alkane.

Necessary Starting Materials

The following readily available starting materials would be required for the proposed synthesis.

Starting Material	Supplier Examples
1-Bromobutane	Sigma-Aldrich, TCI, Alfa Aesar
Magnesium Turnings	Sigma-Aldrich, Fisher Scientific
3,3-Dimethyl-2-butanone (Pinacolone)	Sigma-Aldrich, TCI, Acros Organics
Anhydrous Diethyl Ether	Sigma-Aldrich, Fisher Scientific
Hydrochloric Acid	VWR, Fisher Scientific
Hydrazine Hydrate	Sigma-Aldrich, Alfa Aesar
Potassium Hydroxide	Fisher Scientific, VWR
Diethylene Glycol	Sigma-Aldrich, Acros Organics

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of a highly branched alkane via a Grignard reaction followed by a Wolff-Kishner reduction. It should be adapted and optimized by a chemist skilled in the art for the specific synthesis of **4-tert-butyloctane**.

Step 1: Synthesis of 4-tert-Butyl-4-octanol (Grignard Reaction)

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Initiation:** Place magnesium turnings in the flask and add a small crystal of iodine.

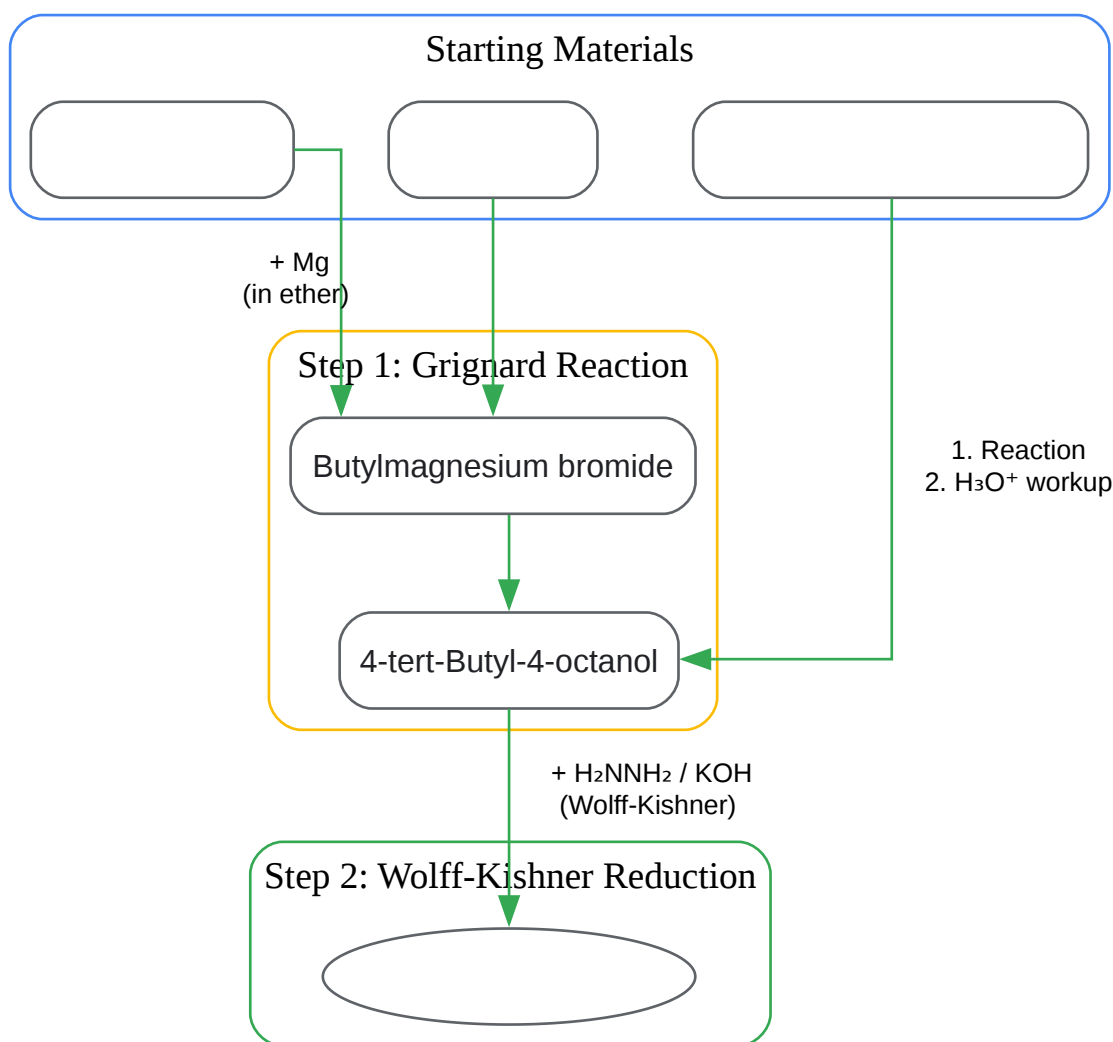
- **Grignard Reagent Formation:** Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. Maintain a steady reflux by controlling the addition rate.
- **Reaction with Ketone:** After the magnesium has been consumed, cool the Grignard solution in an ice bath. Add a solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- **Quenching:** After the addition is complete, allow the mixture to warm to room temperature and stir for one hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
- **Extraction and Isolation:** Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 4-tert-butyl-4-octanol.

Step 2: Reduction of 4-tert-Butyl-4-octanol to **4-tert-Butyloctane** (Wolff-Kishner Reduction)

- **Apparatus Setup:** In a round-bottom flask fitted with a reflux condenser, combine the crude 4-tert-butyl-4-octanol from Step 1, diethylene glycol, and hydrazine hydrate.
- **Reaction:** Add potassium hydroxide pellets to the mixture.
- **Distillation:** Heat the mixture to reflux. After a period of reflux, replace the condenser with a distillation head and carefully distill off water and excess hydrazine until the reaction temperature rises.
- **Completion:** Once the temperature has stabilized at a higher point (e.g., ~200 °C), maintain reflux for several hours to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture and add water. Extract the product with a low-boiling alkane solvent such as pentane.
- **Purification:** Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, the solvent can be removed by distillation. The final product, **4-tert-butyloctane**, can be purified by fractional distillation.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical relationships in the proposed synthesis of **4-tert-butyl-octane**.



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Caption: Proposed synthetic pathway for **4-tert-butyl-octane**.

Biological Applications and Signaling Pathways

A thorough review of scientific literature and databases reveals no specific information regarding the use of **4-tert-butyl-octane** in drug development or its interaction with biological signaling pathways. Its structure as a simple saturated alkane makes it unlikely to have

specific, high-affinity interactions with biological macromolecules that would be characteristic of a therapeutic agent. It is more likely to find application as a non-polar solvent, a standard for analytical chemistry, or as a building block in more complex molecular syntheses.

Conclusion

4-tert-butyloctane is a branched-chain alkane with defined physical properties but lacking ready commercial availability. This guide provides a viable synthetic strategy, based on the well-established Grignard reaction followed by a Wolff-Kishner reduction, which can be implemented in a standard organic synthesis laboratory. For researchers in materials science, medicinal chemistry, or other fields requiring novel hydrocarbon structures, in-house synthesis appears to be the most feasible route to obtaining this compound for further study. Future research could explore its potential as a high-density fuel component or as a non-polar solvent with specific physical characteristics.

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